molecular formula C16H10F6S2 B14315622 1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene CAS No. 110010-16-7

1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene

Cat. No.: B14315622
CAS No.: 110010-16-7
M. Wt: 380.4 g/mol
InChI Key: ZASZBBJAYCMLKD-UHFFFAOYSA-N
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Description

1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene is a fluorinated organic compound with unique structural features. The presence of multiple fluorine atoms and prop-2-en-1-yl sulfanyl groups makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene typically involves the introduction of fluorine atoms and prop-2-en-1-yl sulfanyl groups onto a naphthalene core. Common synthetic routes include:

    Fluorination: Using reagents like elemental fluorine or fluorinating agents such as sulfur tetrafluoride.

    Thioether Formation: Reacting naphthalene derivatives with prop-2-en-1-yl thiol under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination and thioether formation processes, often conducted under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions may involve hydrogenation or other reducing agents.

    Substitution: Halogen substitution reactions are common, where fluorine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene involves its interaction with molecular targets through its fluorinated and sulfanyl groups. These interactions can affect various pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar fluorine content.

    2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: An aromatic diamine with hexafluoro groups.

    Bicyclo[2.2.0]hexa-2,5-diene,1,2,3,4,5,6-hexafluoro-: A hexafluorinated bicyclic compound.

Uniqueness

1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene is unique due to its combination of fluorine atoms and prop-2-en-1-yl sulfanyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specialized applications in various fields.

Properties

CAS No.

110010-16-7

Molecular Formula

C16H10F6S2

Molecular Weight

380.4 g/mol

IUPAC Name

1,2,4,5,6,8-hexafluoro-3,7-bis(prop-2-enylsulfanyl)naphthalene

InChI

InChI=1S/C16H10F6S2/c1-3-5-23-15-11(19)7-8(9(17)13(15)21)12(20)16(24-6-4-2)14(22)10(7)18/h3-4H,1-2,5-6H2

InChI Key

ZASZBBJAYCMLKD-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)SCC=C)F)F

Origin of Product

United States

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